4-ethylsulfanyl-11,13-dimethyl-6-phenylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
説明
特性
IUPAC Name |
4-ethylsulfanyl-11,13-dimethyl-6-phenylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S3/c1-4-23-19-21-15-14-11(2)10-12(3)20-17(14)25-16(15)18(22-19)24-13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSGQPRWANZZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC4=C2C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-ethylsulfanyl-11,13-dimethyl-6-phenylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene (CAS No. 478065-74-6) is a complex organic molecule notable for its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C19H17N3S3 |
| Molecular Weight | 383.55 g/mol |
| CAS Number | 478065-74-6 |
| IUPAC Name | 4-(Ethylsulfanyl)-11,13-dimethyl-6-(phenylsulfanyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
The compound features multiple sulfur atoms and a tricyclic structure that may contribute to its biological activity.
The biological activity of this compound is primarily linked to its interactions with cellular pathways and molecular targets:
- Antitumor Activity : Preliminary studies suggest that compounds with similar triazole/thiadiazole structures exhibit significant antitumor effects by inducing DNA damage and apoptosis in cancer cells through the activation of ATM/ATR pathways . The presence of sulfur atoms may enhance the reactivity of the compound towards cellular nucleophiles.
- Enzyme Modulation : The compound may interact with various enzymes through covalent bonding with thiol groups in proteins, which can alter enzyme activity and influence signaling pathways.
- Oxidative Stress Response : Compounds with similar structures have been shown to modulate oxidative stress responses in cells, potentially offering therapeutic benefits in conditions characterized by oxidative damage.
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
- A study on triazole/thiadiazole derivatives demonstrated their ability to induce severe DNA damage in cancer cells and activate apoptotic pathways via the TMEM133 gene . This suggests that the unique structural features of these compounds may enhance their efficacy as antitumor agents.
- Another investigation into sulfur-containing compounds highlighted their role in modulating biological pathways related to inflammation and oxidative stress, indicating potential therapeutic applications beyond oncology.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 4-ethylsulfanyl-11,13-dimethyl-6-phenylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9), a comparison with structurally similar compounds can be insightful:
| Compound Name | Biological Activity |
|---|---|
| Triazole derivatives | Induce DNA damage; antitumor effects |
| Thiadiazole derivatives | Modulate oxidative stress responses |
| Sulfur-containing heterocycles | Enzyme modulation; potential anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?
- Methodological Answer : Analyze the tricyclic core and substituents (ethylsulfanyl, phenylsulfanyl) using X-ray crystallography to determine bond angles and steric effects. Computational tools like DFT can model electronic interactions (e.g., sulfur atoms' electron-withdrawing/donating effects). Prioritize spectroscopic validation (¹H/¹³C NMR, HRMS) to confirm structural assignments .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation with 2D NMR (COSY, HSQC) to resolve overlapping signals in the tricyclic framework. Use X-ray diffraction for absolute configuration determination, especially for stereochemical centers. Cross-validate with IR spectroscopy to identify functional groups like thioethers .
Q. How can researchers design a synthesis pathway for this compound, considering its complex tricyclic architecture?
- Methodological Answer : Adopt a stepwise approach: (1) Construct the central 8-thia-3,5,10-triazatricyclo core via cycloaddition or ring-closing metathesis. (2) Introduce ethylsulfanyl and phenylsulfanyl groups via nucleophilic substitution or palladium-catalyzed coupling (e.g., using Pd(PPh₃)₄ as a catalyst). Optimize reaction conditions (solvent, temperature) using Design of Experiments (DoE) to minimize side products .
Q. What computational methods are recommended to predict the compound’s physicochemical properties (e.g., solubility, logP)?
- Methodological Answer : Use molecular dynamics (MD) simulations to assess solubility in polar/nonpolar solvents. Employ software like COSMO-RS for partition coefficient (logP) prediction. Validate predictions experimentally via HPLC retention time analysis under standardized conditions .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C) and humidity levels. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts. Store in inert atmospheres (argon) and use amber vials to prevent photodegradation of sulfur-containing moieties .
Advanced Research Questions
Q. How can contradictory data on reaction mechanisms (e.g., competing pathways in tricyclic core formation) be resolved?
- Methodological Answer : Apply kinetic isotope effects (KIE) studies and isotopic labeling (e.g., ¹³C tracing) to elucidate rate-determining steps. Use in-situ FTIR or Raman spectroscopy to monitor intermediate species. Cross-reference with computational transition state modeling to identify dominant pathways .
Q. What strategies enable regioselective functionalization of the tricyclic scaffold for structure-activity relationship (SAR) studies?
- Methodological Answer : Employ directing groups (e.g., boronic esters) to guide C-H activation at specific positions. Use steric-controlled catalysts (e.g., bulky phosphine ligands like tricyclohexylphosphine) to favor substitution at less hindered sites. Validate selectivity via NOE NMR experiments .
Q. How can researchers develop predictive models for this compound’s biological activity, given its structural complexity?
- Methodological Answer : Integrate molecular docking (e.g., AutoDock Vina) with MD simulations to map binding interactions to target proteins. Validate models using in vitro assays (e.g., enzyme inhibition) and correlate with QSAR parameters (e.g., topological polar surface area, H-bond donors) .
Q. What advanced purification techniques are suitable for isolating this compound from structurally similar byproducts?
- Methodological Answer : Implement chiral stationary phase (CSP) HPLC for enantiomeric resolution. For diastereomers, use gradient elution with paired ion reagents (e.g., trifluoroacetic acid). Optimize membrane-based separation (e.g., nanofiltration) for large-scale purification .
Q. How should discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts) be addressed?
- Methodological Answer : Re-examine computational parameters (solvent model, basis set) in DFT calculations to improve accuracy. Use solvent-dependent NMR experiments (e.g., DMSO-d₆ vs. CDCl₃) to account for environmental effects. Cross-check with solid-state NMR if crystallinity issues arise .
Methodological Framework for Addressing Contradictions
- Data Reconciliation : Apply Bayesian statistics to weigh conflicting results based on experimental error margins. Use meta-analysis to synthesize findings from multiple studies .
- Interdisciplinary Collaboration : Partner with computational chemists for mechanistic insights and analytical experts for advanced spectroscopy (e.g., cryo-EM for crystalline aggregates) .
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